molecular formula C12H19BO3S B6158367 2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2102681-58-1

2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6158367
CAS No.: 2102681-58-1
M. Wt: 254.2
InChI Key:
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Description

2-[5-(Methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with a methoxymethyl group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(methoxymethyl)thiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps :

Properties

CAS No.

2102681-58-1

Molecular Formula

C12H19BO3S

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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